Tricyclohexylphosphonium tetrafluoroborate

Catalog No.
S730425
CAS No.
58656-04-5
M.F
C18H34BF4P
M. Wt
368.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexylphosphonium tetrafluoroborate

CAS Number

58656-04-5

Product Name

Tricyclohexylphosphonium tetrafluoroborate

IUPAC Name

tricyclohexylphosphanium;tetrafluoroborate

Molecular Formula

C18H34BF4P

Molecular Weight

368.2 g/mol

InChI

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1

InChI Key

MYSMMEUXKHJYKH-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Catalyst Ligand

TrCyhexylPF4 acts as a ligand for metal catalysts. In a study, it was complexed with ruthenium (1,5-cyclooctadiene)ruthenium dimer to form a catalyst for dehydrogenative coupling reactions. This catalyst promotes the formation of amide bonds from alcohols and amines by removing hydrogen molecules [].

Suzuki-Miyaura Coupling

TrCyhexylPF4 can improve the efficiency of Suzuki-Miyaura cross-coupling reactions. These reactions involve creating carbon-carbon bonds between organic molecules. The study suggests that TrCyhexylPF4 enhances the reactivity of palladium catalysts, allowing for successful coupling between MIDA boronates and less reactive alkenyl tosylates [].

Organic Synthesis

TrCyhexylPF4 can be used as a component in the synthesis of various organic compounds. For instance, it serves as a precursor for the preparation of C-homoaporphine alkaloids, which are a class of naturally occurring molecules with potential medicinal properties. The study describes a microwave-assisted method for direct arylation using TrCyhexylPF4 as a ligand [].

Polymer Chemistry

TrCyhexylPF4 finds use in the synthesis of conductive polymers. A study demonstrates its application in preparing poly-[9,9-bis(3-propylamide-2-methylpropyl sulfonic acid) fluorene]-co-(4,4′-diphenyl) (PFDBSO3H). This polymer acts as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films, which have applications in organic electronics [].

Tricyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C18H34BF4PC_{18}H_{34}BF_{4}P and a molecular weight of 368.24 g/mol. It appears as a white powder and is known for its stability and non-pyrophoric nature, making it suitable for various chemical applications. This compound is classified under the category of phosphonium salts and is recognized for its role as a ligand in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction and Buchwald-Hartwig amination .

In catalysis, CyJohnPhos coordinates with the metal center (often palladium) through the lone pair of electrons on the phosphorus atom. This creates a well-defined reaction pocket around the metal, facilitating the activation of reactants and promoting the desired transformation []. The bulky cyclohexyl groups contribute to the selectivity of the reaction by controlling the steric interactions between the substrates and the catalyst.

  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed reactions, enhancing the reactivity of substrates in Suzuki-Miyaura cross-coupling processes .
  • Dehydrogenative Coupling: When used with ruthenium catalysts, it facilitates the formation of amide bonds through the coupling of alcohols and amines .
  • Synthesis of Complex Organic Molecules: It is involved in synthesizing various organic compounds, including potent inhibitors for kinases, which are relevant in cancer research .

The synthesis of tricyclohexylphosphonium tetrafluoroborate typically involves the following steps:

  • Preparation of Tricyclohexylphosphine: This is achieved by reacting an alkyl Grignard reagent with phosphorus tribromide.
  • Formation of the Tetrafluoroborate Salt: Fluoroboric acid is then added to form the tetrafluoroborate salt.
  • Purification: The product is extracted, concentrated, and recrystallized to obtain pure tricyclohexylphosphonium tetrafluoroborate at reduced temperatures .

Tricyclohexylphosphonium tetrafluoroborate has a wide range of applications:

  • Catalyst Ligand: It is primarily used as a ligand in various catalytic reactions, including Suzuki and Buchwald-Hartwig reactions.
  • Synthesis of Pharmaceuticals: The compound plays a role in synthesizing pharmaceutical intermediates and bioactive molecules .
  • Material Science: It can be utilized in developing conductive polymers and other advanced materials due to its unique chemical properties .

Research on the interactions involving tricyclohexylphosphonium tetrafluoroborate primarily focuses on its role as a ligand in catalytic systems. Studies indicate that it can significantly enhance reaction rates and selectivity when paired with transition metals like palladium and ruthenium. Its ability to stabilize metal complexes makes it valuable in organic synthesis .

Tricyclohexylphosphonium tetrafluoroborate shares similarities with several other phosphonium salts, which can be compared based on their structure and applications:

Compound NameMolecular FormulaUnique Features
Tris(2,4,6-trimethylphenyl)phosphineC21H27PC_{21}H_{27}PHighly sterically hindered; used in complex catalysis
TriphenylphosphineC18H15PC_{18}H_{15}PWidely used in organic synthesis; less sterically hindered
TricyclohexylphosphineC18H33PC_{18}H_{33}PPrecursor to tricyclohexylphosphonium tetrafluoroborate; less stable than its salt form

Tricyclohexylphosphonium tetrafluoroborate stands out due to its air stability and non-pyrophoric nature, making it particularly suitable for various synthetic applications without the risk associated with more reactive phosphines .

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types